molecular formula C3H5ClN2 B1615347 2-chloro-4,5-dihydro-1H-imidazole CAS No. 54255-11-7

2-chloro-4,5-dihydro-1H-imidazole

Cat. No. B1615347
CAS RN: 54255-11-7
M. Wt: 104.54 g/mol
InChI Key: BFYRXCWLDJORHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-chloro-4,5-dihydro-1H-imidazole involves the reaction of appropriate 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole. This yields 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines. These imines can be further converted into amides, sulfonamides, ureas, and thioureas .


Molecular Structure Analysis

The molecular structure of 2-chloro-4,5-dihydro-1H-imidazole has been confirmed by IR and NMR spectroscopic data. Additionally, single-crystal X-ray analyses of related compounds provide insights into their three-dimensional arrangements .

Scientific Research Applications

Molecular Structure and Biological Activity

  • DFT and Molecular Docking Studies: A derivative of 2-chloro-4,5-dihydro-1H-imidazole, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, demonstrates potential as an alpha-2-imidazoline receptor agonist with antihypertensive properties. This is supported by DFT, molecular docking, and experimental spectroscopic studies (Aayisha et al., 2019).

Synthesis and Cytotoxicity Testing

  • Novel Derivatives and Antitumor Activity: The synthesis of novel derivatives from 2-chloro-4,5-dihydro-1H-imidazole and their cytotoxic potency against various human cancer cell lines has been explored. Certain compounds demonstrated significant inhibition of cervical and bladder cancer cell lines (Balewski et al., 2020).

Corrosion Inhibition

  • Use in Corrosion Inhibition: Imidazole derivatives, including those derived from 2-chloro-4,5-dihydro-1H-imidazole, have been studied for their effectiveness as corrosion inhibitors for metals in acidic environments. This application is significant in the field of materials science (Ouakki et al., 2019).

Antimicrobial and Antibacterial Activity

  • Antimicrobial Properties: Certain imidazole derivatives synthesized from 2-chloro-4,5-dihydro-1H-imidazole exhibit antimicrobial activity, particularly against gram-positive and gram-negative bacteria, showcasing their potential in addressing microbial resistance (Smitha et al., 2018).

Selective Receptor Binding

  • Imidazoline Receptor Ligands: Compounds derived from 2-chloro-4,5-dihydro-1H-imidazole havebeen studied for their binding affinity to imidazoline receptors, highlighting their potential in neurological and pharmacological research. For instance, certain derivatives exhibited selective affinity for imidazoline I(2) receptors, useful for understanding their functions (Sączewski et al., 2003).

Chemical Reactions and Synthesis

  • Facilitating Novel Reactions: The reactivity of 2-chloro-4,5-dihydro-1H-imidazole with various nucleophiles has been explored, demonstrating its role in synthesizing structurally unique compounds. This includes the synthesis of compounds bearing resemblance to potent receptor agonists (Sa̧czewski et al., 2001).

Pharmacological Applications

  • Antidepressant Properties: Derivatives of 2-chloro-4,5-dihydro-1H-imidazole have been identified with a unique combination of alpha 2-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory activities, showing potential as antidepressants (Wentland et al., 1987).

Medicinal Chemistry Developments

  • Comprehensive Medicinal Roles: Imidazole rings, such as those in 2-chloro-4,5-dihydro-1H-imidazole derivatives, play a crucial role in medicinal chemistry, exhibiting a broad spectrum of bioactivities including anticancer, antifungal, antibacterial, and antihypertensive properties (Zhang et al., 2014).

properties

IUPAC Name

2-chloro-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN2/c4-3-5-1-2-6-3/h1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYRXCWLDJORHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284697
Record name 2-chloro-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4,5-dihydro-1H-imidazole

CAS RN

54255-11-7
Record name NSC38456
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-4,5-dihydro-1H-imidazole
Reactant of Route 2
2-chloro-4,5-dihydro-1H-imidazole
Reactant of Route 3
2-chloro-4,5-dihydro-1H-imidazole
Reactant of Route 4
2-chloro-4,5-dihydro-1H-imidazole
Reactant of Route 5
2-chloro-4,5-dihydro-1H-imidazole
Reactant of Route 6
2-chloro-4,5-dihydro-1H-imidazole

Citations

For This Compound
11
Citations
WM Kan, SH Lin, CY Chern - Synthetic communications, 2005 - Taylor & Francis
A general method for the preparation of 2‐(N‐Substituted)‐2‐imidazolines and 2‐(N‐Substituted)‐1,4,5,6‐tetrahydropyrimidines is described. These heterocycles can be synthesized …
Number of citations: 9 www.tandfonline.com
A Nadworska - Molecules, 2020 - academia.edu
IR, NMR spectroscopic data, as well as single-crystal X-ray analyses of 5e and 8c. The in vitro cytotoxic potency of these compounds is determined on a panel of human cancer cell lines…
Number of citations: 5 www.academia.edu
F Sączewski, M Gdaniec, K Data - Heterocyclic Communications, 2017 - degruyter.com
S-[(4,5-dihydro-1H-imidazol-2-yl)methyl]sulfothioate, a new imidazoline-containing Bunte salt 4 was prepared by reacting 2-chloromethylimidazoline 3 with sodium thiosulfate in …
Number of citations: 2 www.degruyter.com
F Saczewski, E Dziemidowicz‐Borys… - … der Pharmazie: An …, 2007 - Wiley Online Library
A series of four Cu(II) dichlorides with N‐(4,5‐dihydro‐1H‐imidazol‐2‐yl)azoles as chelating ligands has been prepared and characterized by IR, UV‐vis spectroscopy, and X‐ray …
Number of citations: 28 onlinelibrary.wiley.com
Ł Balewski, F Sączewski, M Gdaniec… - Heterocyclic …, 2013 - degruyter.com
Small libraries of 1-(2-pyridyl)imidazolidin-2-one and 1-(2-pyridyl)-2,3,7,8-tetrahydro-1H-imidazo[2,1-b]- [1,3,5]triazepin-5(6H)-one derivatives were prepared from substituted pyridine …
Number of citations: 4 www.degruyter.com
S FRANCISZEK, AW CZEWSKI, L ALAN… - Acta poloniae …, 2015 - ptfarm.pl
N-[(Imidazolin-2-yl) amino] indolines and N-[(imidazolin-2-yl) amino]-1, 2, 3, 4-tetrahydroquinolines, previously described in patent literature as hypertensive agents, were synthesized …
Number of citations: 1 ptfarm.pl
A Gómez-SanJuan, JM Botija, A Méndez, N Sotomayor… - Arkivoc, 2014 - researchgate.net
Carbon-nitrogen bond forming reactions oriented to the synthesis of 2-amino-imidazolidines and imidazoles have been investigated. The C-2 amination of imidazolidinones, via the …
Number of citations: 5 www.researchgate.net
Ł Balewski, M Gdaniec, J Sączewski, B Wicher… - Inorganica Chimica …, 2017 - Elsevier
The reaction of bidentate 1-(pyridin-2-yl)-2,3,7,8-tetrahydro-1H-imidazo[2,1-b][1,3,5]triazepin-5(6H)-one ligands (3a–g) with copper(II) chloride, carried out at ambient temperature in …
Number of citations: 3 www.sciencedirect.com
C Dardonville, JJN Martinez - Current Medicinal Chemistry, 2017 - ingentaconnect.com
Background: Parasitic diseases caused by protozoan parasites of the genus Trypanosoma and Plasmodium cause some of the deadliest and disabling human infections in tropical and …
Number of citations: 7 www.ingentaconnect.com
YP Auberson, E Briard, D Sykes, J Reilly… - …, 2016 - Wiley Online Library
Ligand efficiency indices are widely used to guide chemical optimization in drug discovery, due to their predictive value in the early steps of optimization. At later stages, however, as …

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